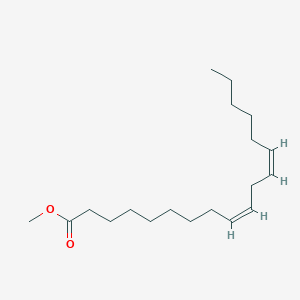

Methyl linoleate

准备方法

合成路线和反应条件: 亚油酸甲酯可以通过亚油酸与甲醇的酯化反应合成。反应通常涉及使用酸性催化剂,例如硫酸或对甲苯磺酸。 该过程在回流条件下进行,以推动反应完全进行 .

工业生产方法: 在工业环境中,亚油酸甲酯通过含有亚油酸的植物油的酯交换反应制备。该过程涉及在碱性催化剂(例如甲醇钠或氢氧化钾)存在下,使油与甲醇反应。 该反应在高温高压下进行,以获得高产率 .

化学反应分析

Alkylation and Oligomerization in Ionic Liquids

Methyl linoleate reacts with propene in Lewis acidic ionic liquids (ILs) to form branched and oligomeric products. Key findings include:

-

Mechanistic Insight : Initial conjugation of this compound’s double bonds precedes alkylation or oligomerization. GaCl<sub>3</sub> promotes hydrogen transfer, while Al(Tf<sub>2</sub>N)<sub>3</sub> favors electrophilic addition.

Thermal Auto-Oxidation

Incubation with bovine serum albumin (BSA) at 60°C induces lipid peroxidation:

-

Primary Products : Hydroperoxides (e.g., 9- and 13-hydroperoxy octadecadienoates).

-

Secondary Products : Aldehydes, ketones, and protein-bound pyrroles.

-

Protein Damage : Amino acid residues (e.g., lysine, histidine) oxidize, leading to browning and fluorescence. Lower BSA/lipid ratios accelerate oxidation (Table 1).

Table 1: Oxidation Metrics for this compound (60°C)

| Protein/Lipid Ratio (w/w) | Browning Intensity (ΔAbs) | Fluorescence (ΔRFU) |

|---|---|---|

| 10:1 | 0.15 | 120 |

| 3:1 | 0.45 | 320 |

Enzymatic Oxidation

Fungal lipoxygenases (LOX) catalyze regio- and stereospecific oxygenation:

-

Magnaporthe salvinii LOX : Produces 9S-hydroperoxy-(E,Z)-octadecadienoic acid (9S(E,Z)-HPODE).

-

Gaeumannomyces graminis LOX : Generates 13R-hydroperoxy-(E,Z)-octadecadienoic acid (13R(E,Z)-HPODE).

-

Applications : Carotenoid bleaching and hydroperoxide synthesis for industrial use.

Radical-Mediated Reactions

Thiyl radicals (RS- ) induce cis-trans isomerization, but autoinhibition limits cycle length:

-

Cycle Length : ~13–15 cycles for this compound vs. ~400–500 for monounsaturated analogs.

-

Mechanism : Allylic hydrogen abstraction (ΔH ≈ 85 kJ/mol) terminates radical chains, protecting PUFA integrity.

Transesterification

In Al(Tf<sub>2</sub>N)<sub>3</sub>/[bmim][Tf<sub>2</sub>N] systems:

-

Products : Isopropyl esters detected via GC-MS.

Key Analytical Challenges

科学研究应用

Biodiesel Production

Methyl linoleate is primarily recognized as a key component in biodiesel formulations. Its properties as a renewable energy source make it an attractive alternative to fossil fuels. Research has shown that this compound can be synthesized from vegetable oils, such as cottonseed oil, using enzymatic methods. A study optimized the synthesis process using Lipozyme, demonstrating efficient conversion rates and highlighting its potential as a sustainable biodiesel feedstock .

Lubricants and Coatings

The use of this compound in the formulation of bio-based lubricants and coatings is gaining traction. Its ability to undergo alkylation reactions in the presence of ionic liquids has been explored for producing branched esters suitable for lubrication applications. A study investigated the alkylation of this compound with propene using Lewis acidic ionic liquids, resulting in valuable branched chemicals that enhance lubricating properties . This research indicates the potential for developing eco-friendly lubricants that outperform conventional petroleum-based products.

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, particularly in the context of oxidative stress and inflammation. Research has demonstrated that its ozonide derivative (this compound-9,10-ozonide) possesses significant cytotoxic effects on alveolar macrophages, indicating its relevance in studying inflammatory responses . Furthermore, studies suggest that supplementation with antioxidants can mitigate these toxic effects, providing insights into potential therapeutic strategies for managing oxidative stress-related conditions.

Food Science and Nutrition

In food science, this compound is studied for its sensory properties and health benefits. It plays a role in flavor perception and dietary fat detection. Research involving Wistar rats has shown varying responses to different fatty acids, including this compound, indicating its influence on taste and texture perception . Additionally, its incorporation into diets may offer cardiovascular benefits due to its unsaturated fatty acid profile.

Chemical Synthesis and Material Science

This compound serves as a substrate in various chemical synthesis processes. Its pyrolysis has been extensively studied to understand the pathways leading to valuable hydrocarbon products. Computational simulations have provided insights into the molecular dynamics of this compound pyrolysis, revealing multiple reaction pathways that can be harnessed for producing fuels and chemical precursors . This research underscores the compound's versatility as a feedstock for material science applications.

Bioactive Compounds

Emerging studies highlight the role of this compound in producing bioactive compounds through microbial fermentation processes. These bioactive metabolites exhibit antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals and nutraceuticals . The exploration of these compounds could lead to novel therapeutic agents derived from natural sources.

Summary Table of Applications

作用机制

亚油酸甲酯的作用机制主要与其在脂类氧化和过氧化中的作用有关。该化合物发生自动氧化,形成脂类氢过氧化物,其可进一步分解成反应性醛和酮。 这些反应性物质可以与细胞成分相互作用,导致氧化应激和细胞损伤 . 分子靶标包括细胞膜、蛋白质和核酸,这些靶标会受到反应性氧化产物的影响。

相似化合物的比较

亚油酸甲酯与其他脂肪酸酯类似,例如油酸甲酯和硬脂酸甲酯。 它的独特之处在于存在两个顺式双键,这使其比饱和酯(如硬脂酸甲酯)更容易氧化 . 这一特性使亚油酸甲酯成为研究脂类氧化机制的有价值的模型化合物。

类似化合物:

- 油酸甲酯

- 硬脂酸甲酯

- 棕榈酸甲酯

- 亚麻酸甲酯

生物活性

Methyl linoleate, a fatty acid methyl ester derived from linoleic acid, has garnered attention for its diverse biological activities, including antifungal, antioxidant, and potential therapeutic effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and implications for health.

This compound is an unsaturated fatty acid methyl ester with the chemical formula . It is characterized by two double bonds in its carbon chain, specifically at the 9th and 12th positions. This structure contributes to its reactivity and biological properties.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound. For instance, research indicated that this compound exhibits significant antifungal activity against various isolates of Paracoccidioides spp., with a minimum inhibitory concentration (MIC) of ≤ 62.5 µg/mL. The antifungal effect is likely due to the production of reactive oxygen species (ROS) when this compound is metabolized, which can damage fungal cell membranes and inhibit growth .

Table 1: Antifungal Activity of this compound

| Fungal Isolate | MIC (µg/mL) |

|---|---|

| Paracoccidioides brasiliensis | ≤ 62.5 |

| Candida albicans | ≤ 125 |

| Aspergillus niger | ≤ 250 |

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. A study reported that this compound demonstrated a dose-dependent ability to reduce DPPH radicals, a common method for assessing antioxidant capacity .

Figure 1: DPPH Radical Scavenging Activity of this compound

DPPH Scavenging Activity

Toxicological Studies

The toxicity of this compound-9,10-ozonide (MLO), a derivative formed during ozonation processes, was evaluated in vitro using alveolar macrophages. The study found that MLO was three times more toxic than cumene hydroperoxide, affecting macrophage phagocytosis. Interestingly, supplementation with vitamin C reduced sensitivity to MLO, suggesting that oxidative stress plays a role in its toxicity .

Table 2: Toxicity Comparison

| Compound | Toxicity Level (Relative) |

|---|---|

| This compound-Ozonide (MLO) | High |

| Cumene Hydroperoxide | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Production : this compound can generate ROS upon metabolism, contributing to its antifungal effects.

- Inhibition of Enzymatic Activity : Studies indicate that this compound downregulates the expression of proteins involved in melanogenesis and potentially affects cellular signaling pathways related to inflammation and oxidative stress .

- Interactions with Antioxidants : The presence of antioxidants like vitamin C can modulate the effects of this compound on cellular health.

Case Studies

A notable case study involved the use of this compound in food preservation. Researchers found that incorporating this compound into food products significantly reduced lipid peroxidation and extended shelf life by stabilizing fat components against oxidative degradation .

属性

IUPAC Name |

methyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-NQLNTKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19680-96-7 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19680-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020843 | |

| Record name | Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

373.00 to 374.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112-63-0, 2462-85-3, 68605-14-1 | |

| Record name | Methyl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl linoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N6726DE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35 °C | |

| Record name | Methyl linoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。